
N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide, commonly known as CMDBP, is a synthetic compound that belongs to the family of amides. It is a white crystalline powder that has a molecular weight of 329.45 g/mol. CMDBP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and analytical chemistry.
作用機序
The exact mechanism of action of CMDBP is not fully understood, but it is believed to involve the modulation of various cellular pathways. It has been suggested that CMDBP induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. Additionally, CMDBP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
CMDBP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress-induced neuronal cell death. Additionally, CMDBP has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
実験室実験の利点と制限
One of the main advantages of using CMDBP in lab experiments is its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities, which makes it a promising candidate for drug discovery. However, one of the limitations of using CMDBP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of CMDBP. One area of research is the development of CMDBP-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CMDBP and its effects on various cellular pathways. Furthermore, the development of new synthesis methods for CMDBP could lead to the production of more efficient and cost-effective compounds.
合成法
The synthesis of CMDBP involves the reaction between 4-methoxyphenylacetonitrile and 1-cyano-1,3-dimethylbutane in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction takes place at a temperature of 80-90°C for several hours, and the resulting product is purified by recrystallization.
科学的研究の応用
CMDBP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities. In one study, CMDBP was found to induce apoptosis in human breast cancer cells by activating the caspase pathway. In another study, it was shown to reduce inflammation in a mouse model of rheumatoid arthritis by inhibiting the production of pro-inflammatory cytokines. Furthermore, CMDBP has been shown to protect against oxidative stress-induced neuronal cell death in a rat model of Parkinson's disease.
特性
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(2)11-17(3,12-18)19-16(20)10-7-14-5-8-15(21-4)9-6-14/h5-6,8-9,13H,7,10-11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCNBHGCNHIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2484515.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2484516.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2484518.png)
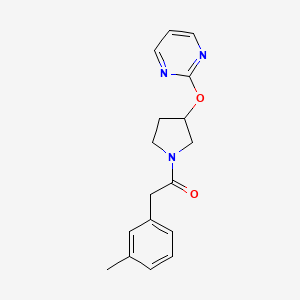


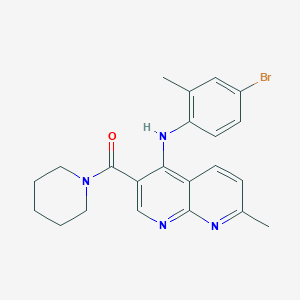

![Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2484530.png)
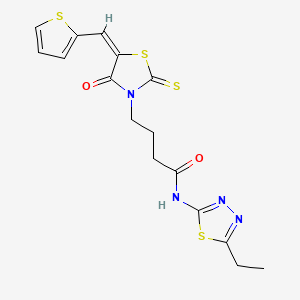
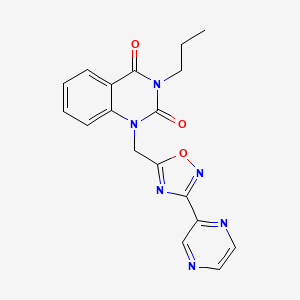

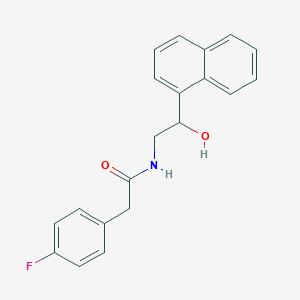
![N-(tert-butyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2484537.png)